molecular formula C8H20N2 B1524539 (3-Amino-2,2-dimethylbutyl)dimethylamine CAS No. 1354961-40-2

(3-Amino-2,2-dimethylbutyl)dimethylamine

Cat. No. B1524539
M. Wt: 144.26 g/mol
InChI Key: ICEDGCVQOZKTIH-UHFFFAOYSA-N
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Description

(3-Amino-2,2-dimethylbutyl)dimethylamine is an organic compound with the CAS Number: 1354961-40-2 . It has a molecular weight of 144.26 and its IUPAC name is N1,N~1~,2,2-tetramethyl-1,3-butanediamine . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for (3-Amino-2,2-dimethylbutyl)dimethylamine is 1S/C8H20N2/c1-7(9)8(2,3)6-10(4)5/h7H,6,9H2,1-5H3 . The InChI key is ICEDGCVQOZKTIH-UHFFFAOYSA-N .

Scientific Research Applications

Carbon Monoxide Source in Catalysis

(3-Amino-2,2-dimethylbutyl)dimethylamine, due to its structural similarity to dimethylamine, finds potential application in catalytic processes. For instance, dimethylformamide (DMF) acts as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylations of aryl bromides. Such reactions are crucial for synthesizing aryl amides from aryl bromides, demonstrating the utility of dimethylamine derivatives in facilitating carbon monoxide delivery for catalytic carbonylation processes (Wan et al., 2002).

Intermolecular Hydrogen Bonding

Derivatives of (3-Amino-2,2-dimethylbutyl)dimethylamine may engage in intermolecular hydrogen bonding, contributing to molecular recognition and the formation of hydrogen-bonded dimers. Such properties are observed in compounds with similar structural features, exemplified by 2,2-dimethylbutynoic acid with a pyridone terminus, which forms intermolecularly hydrogen-bonded dimers. This indicates potential applications in the design of supramolecular structures and materials (Wash et al., 1997).

Structural and Spectroscopic Analysis

Compounds structurally related to (3-Amino-2,2-dimethylbutyl)dimethylamine, such as dimethylamine, have been extensively studied for their microwave spectra, revealing detailed structural parameters and the conformation of methyl groups. These studies provide insights into the molecular structure and behavior of dimethylamine derivatives, which can be applied to understand and design new chemical entities with specific properties (Wollrab & Laurie, 1968).

Amino Acid Analysis

Derivatives of dimethylamine, including (3-Amino-2,2-dimethylbutyl)dimethylamine, could be utilized in analytical techniques for amino acid detection and quantification. The use of dansyl chloride, a reagent that forms highly fluorescent derivatives with amino compounds, demonstrates the potential for sensitive amino acid analysis. Such methodologies could be adapted to include (3-Amino-2,2-dimethylbutyl)dimethylamine derivatives for specific analytical applications (Snodgrass & Iversen, 1973).

Safety And Hazards

The safety information available indicates that (3-Amino-2,2-dimethylbutyl)dimethylamine is potentially dangerous. The GHS pictograms include GHS05 and GHS07 . The hazard statements include H227, H302, H314, and H335 . The precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

1-N,1-N,2,2-tetramethylbutane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-7(9)8(2,3)6-10(4)5/h7H,6,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEDGCVQOZKTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)CN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-2,2-dimethylbutyl)dimethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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